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The following table summarizes the quantitative results from an external cross-validation study between two

popPK models for ciprofloxacin

in ICU patients [1] [2].

Model Characteristic

AUMC Model

RUMC Model

Origin

Dataset Size

Model Structure

Bias (MPE) when
predicting external data

Precision (NRMSE) when
predicting external data

Overall Conclusion

Amsterdam University Medical
Center [1]

159 concentrations from 32
patients [1]

2-compartment linear model with
MDRD as a covariate for
clearance [1]

-3.87% (95% Cl: -7.56 to -0.185)
[1]

44.05% (95% Cl: 39.48-48.19) [1]

Showed bias and imprecision;
overestimated variability [1]

Radboud University Medical
Center [1]

531 concentrations from 39
patients [1]

2-compartment linear model with
MDRD as a covariate for
clearance [1]

-31.29% (95% Cl: -73.56 to —
10.98) [1]

64.02% (95% Cl: 48.61~76.38) [1]

Unsuitable for the external
population; highly imprecise [1]
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Experimental Protocol for Model Validation

The cross-validation study employed a rigorous methodology to evaluate the predictive performance of the
models [1]:

e Study Design & Data Collection: Data were collected from two distinct ICU patient cohorts (AUMC
and RUMC). A new popPK model was developed using the AUMC data, while a previously published
model was used for the RUMC data [1].

e Cross-Validation Technique: The study used external cross-validation. The final AUMC model
was tested on the RUMC dataset, and the published RUMC model was tested on the AUMC dataset
to assess generalizability [1].

e Statistical Endpoints & Analysis:

o Primary Endpoints: Bias was calculated as the Mean Percentage Error (MPE), and precision
was calculated as the Normalized Root Mean Squared Error (NRMSE) [1].

o Predictive Checks: Visual Predictive Checks (VPCs) were used to visualize whether the
observed data fell within the model's 95% prediction confidence intervals [1].

o Bland-Altman Plots were used to assess the agreement between predicted and observed
concentrations and to visualize the distribution of relative errors [1].

This workflow for the external validation of a popPK model can be summarized as follows:
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Start: Two PopPK Models
(AUMC and RUMC)

Collect External Dataset
(From alternate ICU cohort)

Use Model to Predict
Drug Concentrations

Compare Population-Predicted
vs. Observed Concentrations

Analyze Predictive Performance

Conclusion on Model
Applicability

Performance Metrics
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The Context for Ciprofloxacin TDM Validation

The drive to validate ciprofloxacin dosing stems from specific challenges and evidence gaps:

e The Need for TDM in Critically lll Patients: Critically ill patients show high pharmacokinetic
variability due to pathophysiological changes, making standard dosing often suboptimal [3]. For
ciprofloxacin specifically, a study found a low pharmacodynamic target attainment rate of only
41.5% in the ICU, highlighting the risk of therapeutic failure [4].
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e Barriers to Clinical Implementation: Despite the potential benefits, implementing TDM for
ciprofloxacin faces hurdles. A survey of healthcare professionals identified 17 key barriers, with the
most significant being a lack of conclusive evidence, organizational support, and low availability
of rapid drug assays [5].

¢ A Case for TDM Success: In contrast to the challenges in the ICU, a case report demonstrated that
TDM was successfully used to optimize ciprofloxacin dosing in a cystic fibrosis patient, allowing
for a significant dose escalation to achieve effective antibiotic exposure [6].

Key Takeaways for Researchers

e Models are not universally applicable: The cross-validation study clearly shows that a popPK
model developed for one specific ICU population may not accurately predict concentrations in
another, even with similar covariates [1].

e Validation is a multi-faceted process: Relying on a single metric is insufficient. A robust validation
requires assessing both bias and precision and using visual tools like VPCs to fully understand a
model's predictive performance [1].

e The field is moving toward precision dosing: There is a growing focus on Model-Informed
Precision Dosing (MIPD), which uses popPK models for a priori dose optimization, and TDM, which
provides a posteriori adjustment. Future work should focus on creating more generalizable models or
adapting existing ones to specific target populations [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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